1-Benzofuran-3,5-diol
Overview
Description
1-Benzofuran-3,5-diol is a benzofuran compound. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
Benzofuran compounds have been used in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Scientific Research Applications
Chemical Synthesis and Analysis
- Chemical Analysis and Synthesis : 1-Benzofuran-3,5-diol is utilized in chemical synthesis and analysis. For instance, different positional isomers of benzofuran, such as 5-APB and 6-APB, are identified using gas chromatography and liquid chromatography, aiding in distinguishing these compounds in research chemical products (Stańczuk et al., 2013).
Organic Chemistry and Catalysis
- Catalyzed Synthesis of Benzofurans : Copper(I)-catalyzed processes have been developed to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showing the versatility of benzofuran derivatives in organic synthesis (Lu et al., 2007).
Antioxidative Properties
- Antioxidative Potential : Research indicates the significant antioxidative activity of benzofuran-stilbene hybrid derivatives, both natural and synthetic. These compounds demonstrate potential for applications in protecting against oxidative stress (Thuy et al., 2021).
Supramolecular Chemistry
- Supramolecular Interactions : Studies on 1-Benzofuran-2,3-dicarboxylic acid, closely related to 1-Benzofuran-3,5-diol, have revealed its capacity to form supramolecular adducts with various cations, showcasing its potential in the field of supramolecular chemistry (Koner & Goldberg, 2009).
Molecular Docking and Drug Design
- Molecular Docking and Drug Design : Benzofuran-carboxylic acids, including derivatives of 1-Benzofuran-3,5-diol, have been the subject of molecular docking studies, highlighting their potential in developing inhibitors against cancer and microbial diseases (Sagaama et al., 2020).
Electrochemical Applications
- Electrochemical Synthesis : Research has focused on the electrochemical oxidation of dihydroxybenzoic acids in the synthesis of new benzofuran derivatives. This green method underlines the potential of benzofuran derivatives in electrochemical applications (Nematollahi & Rafiee, 2005).
properties
IUPAC Name |
1-benzofuran-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBJGMJKFANFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665363 | |
Record name | 1-Benzofuran-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-3,5-diol | |
CAS RN |
408338-41-0 | |
Record name | 1-Benzofuran-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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